(3-methyl-1-adamantyl)formamide
Description
Properties
IUPAC Name |
N-(3-methyl-1-adamantyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-11-3-9-2-10(4-11)6-12(5-9,7-11)13-8-14/h8-10H,2-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RODBFIRAFSBMBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Adamantane-Based Formamides
- Memantine Related Compound E (N-(3,5-Dimethyladamantan-1-yl)formamide):
- Shares the adamantane backbone but has additional methyl groups at the 3- and 5-positions.
- Increased steric hindrance reduces solubility in polar solvents compared to (3-methyl-1-adamantyl)formamide.
- Used as a pharmaceutical secondary standard, highlighting its role in quality assurance for adamantane-derived drugs like memantine (used in Alzheimer’s disease) .
Aromatic Formamides
- N-(4-Methylphenyl)formamide: Features a planar phenyl ring instead of adamantane, enhancing π-π stacking interactions in crystal lattices. Lower molecular weight (149.19 g/mol) and higher water solubility due to the polar formamide and aromatic system.
Aliphatic Formamides
- N-Methylformamide: Simpler structure (C₂H₅NO, 59.07 g/mol) with a methyl group directly attached to the formamide nitrogen. High dielectric constant (~108) and dipole moment, making it a superior solvent for ionic compounds compared to adamantyl derivatives . Used in microwave-assisted synthesis and biomass processing, unlike adamantyl formamides, which are niche in pharmaceutical contexts .
Pharmaceutical-Related Formamides
- Formoterol-Related Compounds B and D: Formamide attached to phenolic rings in bronchodilator intermediates. Example: Formoterol-Related Compound B (N-[2-Hydroxy-5-[(1RS)-1-hydroxy-2-[[2-(4-methoxyphenyl)ethyl]amino]ethyl]phenyl]formamide). Higher aqueous solubility due to hydroxyl and methoxy groups, contrasting with the lipophilic adamantane core .
Table 1: Key Properties of this compound and Analogues
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies adamantyl proton environments (δ 1.6–2.2 ppm for bridgehead protons) and formamide carbonyl signals (~165–170 ppm) .
- Photoelectron Spectroscopy (PES) : Validates electronic structure by correlating experimental ionization potentials with density functional theory (DFT) calculations .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; adamantyl groups enhance decomposition temperatures (>250°C) due to their rigid structure .
- Molecular Dynamics (MD) Simulations : Models solvent interactions (e.g., water/formamide mixtures) to predict diffusion coefficients and aggregation behavior .
How does the adamantyl group influence the stability and reactivity of formamide derivatives in aqueous environments?
Advanced Research Focus
The adamantyl moiety imparts steric bulk and hydrophobicity, reducing hydrolysis rates. Comparative studies show:
- Hydrolysis Resistance : Adamantyl-formamide derivatives exhibit slower hydrolysis than aliphatic analogs (e.g., <10% degradation after 24 hours at pH 7) due to hindered water access to the carbonyl group .
- Solvent Effects : In water/formamide mixtures, molecular dynamics simulations reveal reduced diffusion coefficients (0.5–1.0 ×10⁻⁵ cm²/s) due to hydrophobic clustering .
- pH-Dependent Stability : Under acidic conditions (pH <3), protonation of the formamide nitrogen increases susceptibility to nucleophilic attack, requiring buffered environments for storage .
What computational approaches best predict the interactions of this compound with metal ions or catalytic surfaces?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Calculates binding energies for metal complexes (e.g., Sr²⁺, Cu⁺) and identifies preferred coordination sites (carbonyl oxygen vs. amide nitrogen) .
- Molecular Electrostatic Potential (MESP) Analysis : Maps charge distribution to predict adsorption on TiO₂ surfaces, showing preferential binding via the carbonyl group (−0.45 e⁻) .
- Reactive Force Fields (ReaxFF) : Simulates pyrolysis pathways, revealing adamantyl fragmentation at >400°C and formamide decomposition into CO and NH₃ .
How should researchers resolve contradictions between experimental and computational data for adamantyl-formamide derivatives?
Advanced Research Focus
Discrepancies often arise in:
- Thermodynamic Parameters : Experimental hydration free energies (ΔG) may deviate from DFT predictions by ±2 kcal/mol. Validate using isothermal titration calorimetry (ITC) .
- Spectroscopic Assignments : Ambiguous NMR peaks (e.g., overlapping adamantyl signals) can be clarified via 2D-COSY or HSQC experiments .
- Reaction Mechanisms : Conflicting MD simulation and kinetic data (e.g., formamide-TiO₂ adsorption rates) require iterative refinement of force field parameters using experimental diffusion coefficients .
Q. Methodological Notes
- Data Validation : Cross-reference computational results (e.g., DFT, MD) with experimental techniques like X-ray crystallography or mass spectrometry.
- Error Analysis : Report standard deviations for repeated measurements (e.g., ±5% formamide concentration in denaturation studies) .
- Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., nitro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
